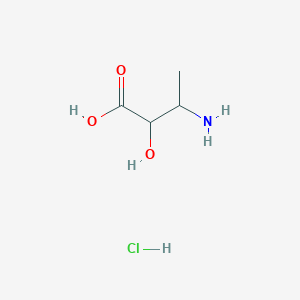

L(-)-Alloisothreonine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L(-)-Alloisothreonine HCl is a non-proteinogenic amino acid that has been found to have unique biochemical and physiological properties. It is synthesized by the bacterium Pseudomonas syringae and has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Nonlinear Optical Material Development

“L(-)-Alloisothreonine HCl” has been studied for its potential in the development of nonlinear optical materials. These materials are crucial for applications such as frequency doubling, optical switching, and modulation, which are integral to telecommunications and laser technologies .

Medical Device R&D

In the field of medical devices, “L(-)-Alloisothreonine HCl” can play a role in research and development, particularly in the design and testing of new products. Its properties may be utilized in the creation of medical equipment that requires precise chemical specifications .

Drug Delivery Systems

Research has explored the use of “L(-)-Alloisothreonine HCl” in drug delivery systems. Its chemical structure could be beneficial in the controlled release of drugs, particularly in targeting specific sites within the body, such as cancer cells .

Crystal Growth for Electronics

“L(-)-Alloisothreonine HCl” is used in the growth of semi-organic single crystals. These crystals are important for the generation of terahertz pulses, which have applications in security scanning, medical imaging, and wireless communication .

Kinetic Studies in Chemical Reactions

This compound is also valuable in kinetic studies, where it can be used to investigate the rates of chemical reactions. Understanding these rates is essential for the development of various chemical processes, including those in industrial manufacturing .

Catalyst in Synthesis Reactions

“L(-)-Alloisothreonine HCl” can act as a catalyst in synthesis reactions. This is particularly relevant in the production of complex organic compounds, where it can influence reaction rates and product yields .

properties

IUPAC Name |

3-amino-2-hydroxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOCKVJSXPCGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-hydroxybutanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

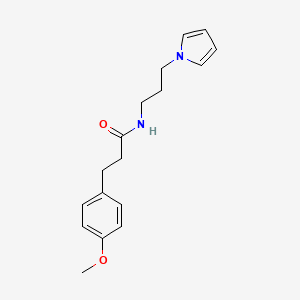

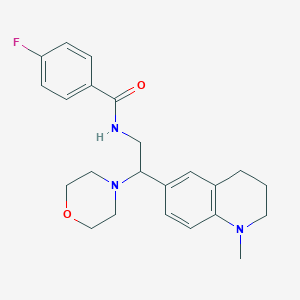

![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)

![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)

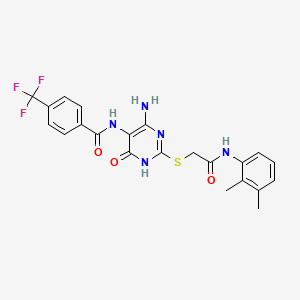

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905574.png)

![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)